Memoquin

概要

説明

Memoquin is a quinone-bearing polyamine compound that has emerged as a promising candidate for the treatment of Alzheimer’s disease. It is known for its multi-target profile, acting as an acetylcholinesterase and β-secretase-1 inhibitor, and possessing anti-amyloid and antioxidant properties .

準備方法

合成経路と反応条件: メモキンは、高収率と大規模生産の両方を提供する単純な合成戦略によって合成されます。 合成には、2,5-ジメトキシベンゾキノンとポリアミン誘導体を還流条件下で反応させることが含まれます。 反応混合物はその後、フラッシュクロマトグラフィーによって精製され、最終生成物が得られます .

工業生産方法: メモキンの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の均一性と品質が確保されます .

化学反応の分析

反応の種類: メモキンは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤が、特定の官能基を還元するために使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、生物学的活性を高め、薬物動態特性を改善したメモキンのさまざまな誘導体が含まれます .

4. 科学研究への応用

メモキンは、化学、生物学、医学、および産業の分野で、特に幅広い科学研究への応用を持っています:

化学: メモキンは、マルチターゲット創薬設計と合成を研究するためのモデル化合物として役立ちます。

生物学: 神経変性疾患のメカニズムを理解し、潜在的な治療薬を開発するための研究に使用されます。

医学: メモキンは、アセチルコリンエステラーゼおよびβセクレターゼ-1阻害、抗アミロイド、および抗酸化特性など、マルチターゲットプロファイルにより、アルツハイマー病の治療における可能性について主に調査されています

科学的研究の応用

Pharmacological Properties

Memoquin is classified as a quinone-bearing polyamine compound . Its unique structure allows it to interact with multiple biological targets, which is a significant advancement over traditional single-target therapies. This polypharmacological approach is crucial in addressing the multifactorial nature of Alzheimer's disease.

Clinical Relevance

Alzheimer's disease affects over 30 million individuals globally, with existing treatments primarily offering symptomatic relief rather than curative effects. This compound's multi-target profile positions it as a potential disease-modifying agent.

Case Study Overview

A detailed examination of this compound's effects was conducted using various animal models to assess its cognitive-enhancing properties. The studies employed scopolamine- and beta-amyloid peptide-induced amnesia models to evaluate memory recovery.

| Study Type | Model Used | Dose | Key Findings |

|---|---|---|---|

| In Vivo | Scopolamine-induced amnesia | 15 mg/kg | Significant improvement in cognitive functions across multiple memory tasks (spatial, episodic, aversive) |

| In Vivo | Beta-amyloid peptide-induced amnesia | 15 mg/kg | Full prevention of Aβ-induced neurotoxicity; notable enhancement in both short-term and long-term memory performance |

This compound demonstrated significant efficacy in reversing cognitive deficits associated with Alzheimer's pathology .

Comparative Analysis with Other Treatments

This compound's unique multi-target mechanism sets it apart from traditional therapies. The following table compares this compound with other established treatments for Alzheimer's disease:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase only |

| Rivastigmine | Acetylcholinesterase inhibitor | Also inhibits butyrylcholinesterase |

| Galantamine | Acetylcholinesterase inhibitor | Modulates nicotinic receptors |

| Memantine | NMDA receptor antagonist | Targets glutamatergic neurotransmission |

| This compound | Multi-target-directed ligand | Addresses multiple pathways simultaneously |

作用機序

メモキンは、複数のメカニズムを通じてその効果を発揮します:

アセチルコリンエステラーゼ阻害: メモキンは、アセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害するため、脳内のアセチルコリンレベルを増加させ、認知機能を改善します

βセクレターゼ-1阻害: βセクレターゼ-1を阻害することにより、メモキンはアルツハイマー病におけるアミロイド斑の形成に関与するβアミロイドペプチドの産生を減少させます

抗酸化特性: メモキンは、酸化ストレスを軽減し、神経細胞の損傷を防ぐのに役立つ抗酸化特性を持っています

分子標的と経路: メモキンは、コリン作動性、アミロイド産生、酸化ストレスなどのアルツハイマー病に関与する複数の経路を標的にしています

6. 類似の化合物との比較

メモキンは、そのマルチターゲットプロファイルにより、アルツハイマー病の治療に使用される他の化合物とは異なります。 類似の化合物には、次のものがあります:

類似化合物との比較

Memoquin is unique due to its multi-target profile, which distinguishes it from other compounds used in Alzheimer’s disease treatment. Similar compounds include:

Donepezil: A potent acetylcholinesterase inhibitor but lacks the multi-target profile of this compound.

Rivastigmine: Another acetylcholinesterase inhibitor with limited multi-target activity.

Galantamine: An acetylcholinesterase inhibitor with some additional properties but not as comprehensive as this compound.

This compound’s ability to target multiple pathways simultaneously makes it a promising candidate for treating complex neurodegenerative diseases like Alzheimer’s disease .

生物活性

Memoquin (MQ) is a quinone-bearing polyamine compound that has garnered attention for its potential therapeutic effects in treating Alzheimer's Disease (AD). Its multi-target profile positions it as a promising candidate, especially in the context of cognitive enhancement and neuroprotection. This article delves into the biological activities of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

This compound exhibits several mechanisms that contribute to its biological activity:

- Acetylcholinesterase Inhibition : MQ is a potent inhibitor of acetylcholinesterase (AChE), with a potency approximately ten times greater than donepezil, a commonly used AChE inhibitor in AD treatment .

- β-Secretase-1 Inhibition : It also inhibits β-secretase-1 (BACE-1), an enzyme critical in the amyloidogenic pathway leading to amyloid plaque formation .

- Antioxidant Properties : MQ has demonstrated the ability to neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative stress-induced neurotoxicity .

Efficacy in Preclinical Studies

This compound's efficacy has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from these studies:

Case Studies and Research Findings

Several studies have highlighted this compound's potential as an innovative therapeutic option for AD:

- Pharmacological Characterization : A study published in PLOS ONE characterized this compound's pharmacological profile, demonstrating its ability to enhance cognitive function in both scopolamine- and β-amyloid-induced amnesia models. The study utilized behavioral tests such as the Morris water maze and passive avoidance tasks to assess memory recovery .

- Neuroprotective Effects : Research indicated that this compound effectively prevented Aβ-induced neurotoxicity in primary cortical neurons. This neuroprotective effect is attributed to its antioxidant properties, which combat oxidative stress—a significant factor in AD pathology .

- Multi-Target Strategy : The multi-target approach of this compound is particularly noteworthy, as it addresses multiple pathways involved in AD. This strategy may provide a more comprehensive treatment option compared to traditional single-target therapies .

特性

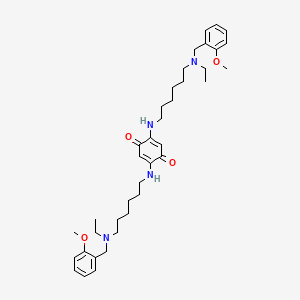

IUPAC Name |

2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXVPJQOPRBXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。